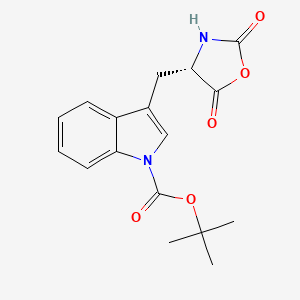
L-Trypthophane(Boc) N-carboxyanhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Trypthophane(Boc) N-carboxyanhydride is a derivative of the amino acid tryptophan. It is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a N-carboxyanhydride functional group. This compound is commonly used in peptide synthesis due to its ability to form stable intermediates and its compatibility with various reaction conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Trypthophane(Boc) N-carboxyanhydride typically involves the protection of the amino group of tryptophan with a Boc group, followed by the formation of the N-carboxyanhydride. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and reagents like phosgene or triphosgene to facilitate the formation of the anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
化学反応の分析
Types of Reactions
L-Trypthophane(Boc) N-carboxyanhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield the free amine.
Hydrolysis: The N-carboxyanhydride group can be hydrolyzed to form the corresponding amino acid.
Polymerization: It can undergo ring-opening polymerization to form polypeptides.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids (e.g., trifluoroacetic acid for Boc deprotection), bases (e.g., sodium hydroxide for hydrolysis), and catalysts (e.g., organometallic catalysts for polymerization). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions involving this compound include deprotected amino acids, hydrolyzed products, and polypeptides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
L-Trypthophane(Boc) N-carboxyanhydride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and polypeptides, serving as a building block for more complex molecules.
Biology: It is employed in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is used in the synthesis of therapeutic peptides and as a precursor for the development of novel pharmaceuticals.
作用機序
The mechanism of action of L-Trypthophane(Boc) N-carboxyanhydride involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The N-carboxyanhydride group allows for the formation of polypeptides through ring-opening polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or polymers being synthesized .
類似化合物との比較
L-Trypthophane(Boc) N-carboxyanhydride can be compared with other similar compounds such as:
L-Alanine(Boc) N-carboxyanhydride: Similar in structure but derived from alanine instead of tryptophan.
L-Phenylalanine(Boc) N-carboxyanhydride: Derived from phenylalanine and used in similar applications.
L-Leucine(Boc) N-carboxyanhydride: Derived from leucine and used in peptide synthesis.
特性
IUPAC Name |
tert-butyl 3-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methyl]indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-9-10(11-6-4-5-7-13(11)19)8-12-14(20)23-15(21)18-12/h4-7,9,12H,8H2,1-3H3,(H,18,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJYSCUMFBKHDJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC3C(=O)OC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H]3C(=O)OC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2655327.png)

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B2655331.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2655334.png)
![N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655335.png)
![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)
![N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2655338.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one](/img/structure/B2655339.png)


![3-[2-(4-chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B2655345.png)
![ethyl 3-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2655346.png)

